![molecular formula C40H52Cl2N8O6 B15285469 methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride](/img/structure/B15285469.png)
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daclatasvir dihydrochloride is a direct-acting antiviral agent used primarily in the treatment of chronic hepatitis C virus (HCV) infections. It is marketed under the brand name Daklinza and is known for its effectiveness against multiple HCV genotypes. Daclatasvir dihydrochloride works by inhibiting the HCV nonstructural protein 5A (NS5A), which is essential for viral replication and assembly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of daclatasvir dihydrochloride involves multiple steps, starting from the preparation of daclatasvir free base. The process includes the formation of key intermediates through various chemical reactions, such as coupling and deprotection steps. The final step involves the conversion of daclatasvir free base into its dihydrochloride salt form .
Industrial Production Methods
Industrial production of daclatasvir dihydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Daclatasvir dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of daclatasvir dihydrochloride include:
Oxidizing agents: Such as silver nitrate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions are typically intermediates that are further processed to yield daclatasvir dihydrochloride. These intermediates are crucial for the stepwise synthesis of the final compound .
Applications De Recherche Scientifique
Daclatasvir dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral agents and their interactions with viral proteins.
Biology: Studied for its effects on viral replication and assembly, particularly in HCV.
Medicine: Used in clinical trials and research studies to develop new antiviral therapies and improve existing treatments for HCV.
Industry: Employed in the pharmaceutical industry for the large-scale production of antiviral medications
Mécanisme D'action
Daclatasvir dihydrochloride exerts its antiviral effects by binding to the N-terminus within Domain 1 of the HCV nonstructural protein 5A (NS5A). This binding inhibits viral RNA replication and virion assembly, effectively disrupting the viral life cycle. The compound targets both the cis- and trans-acting functions of NS5A, modulating its phosphorylation status and preventing the formation of new replication complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sofosbuvir: Another direct-acting antiviral agent used in combination with daclatasvir for the treatment of HCV.
Ledipasvir: An NS5A inhibitor similar to daclatasvir, used in combination with sofosbuvir.
Velpatasvir: Another NS5A inhibitor with a broad spectrum of activity against multiple HCV genotypes
Uniqueness of Daclatasvir Dihydrochloride
Daclatasvir dihydrochloride is unique due to its high selectivity and potency against HCV NS5A. It was the first drug to demonstrate safety and efficacy in treating HCV genotype 3 without the need for co-administration of interferon or ribavirin. Its ability to target both cis- and trans-acting functions of NS5A sets it apart from other similar compounds .
Propriétés
IUPAC Name |
methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O6.2ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZLLUDATICXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52Cl2N8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B15285389.png)
![Sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B15285403.png)
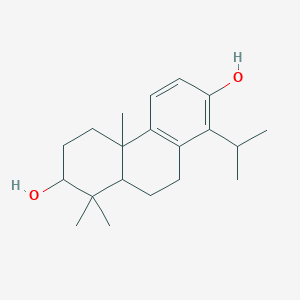
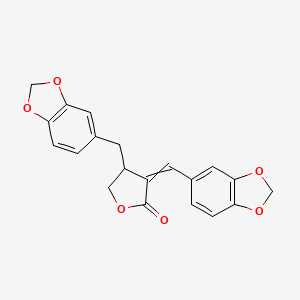
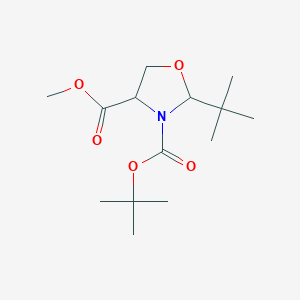
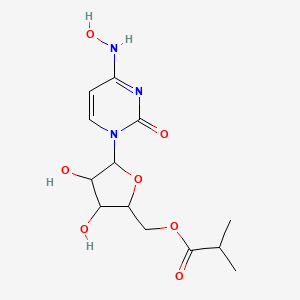
![1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15285442.png)
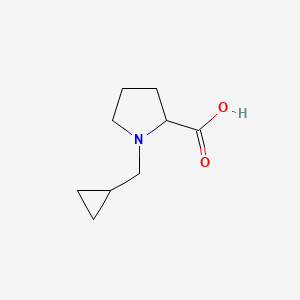
![D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B15285450.png)
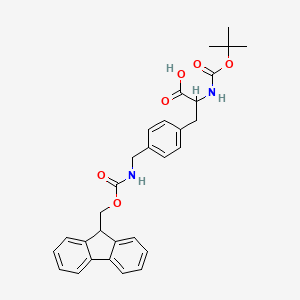
![2-[3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B15285464.png)
![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)

![5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid](/img/structure/B15285480.png)
